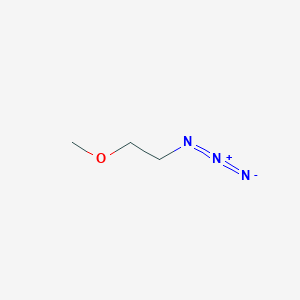

1-Azido-2-methoxyethane

CAS No.: 80894-21-9

Cat. No.: VC8184520

Molecular Formula: C3H7N3O

Molecular Weight: 101.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80894-21-9 |

|---|---|

| Molecular Formula | C3H7N3O |

| Molecular Weight | 101.11 g/mol |

| IUPAC Name | 1-azido-2-methoxyethane |

| Standard InChI | InChI=1S/C3H7N3O/c1-7-3-2-5-6-4/h2-3H2,1H3 |

| Standard InChI Key | MQUOOEBCMHJVBN-UHFFFAOYSA-N |

| SMILES | COCCN=[N+]=[N-] |

| Canonical SMILES | COCCN=[N+]=[N-] |

Introduction

Chemical Identity and Structural Properties

1-Azido-2-methoxyethane (C₃H₇N₃O) is a low-molecular-weight compound (101.11 g/mol) featuring an azide (-N₃) and methoxy (-OCH₃) group on adjacent carbon atoms (Table 1) . Its IUPAC name derives from the ethane backbone substituted at positions 1 and 2, with exact mass measurements confirming the molecular composition (101.059 g/mol) . The compound's polarity, reflected in its polar surface area (58.98 Ų) , enables solubility in both polar aprotic solvents (e.g., THF, DMF) and moderately polar organic media.

Table 1: Fundamental Physicochemical Properties

| Property | Value |

|---|---|

| CAS Registry | 80894-21-9 |

| Molecular Formula | C₃H₇N₃O |

| Molecular Weight | 101.11 g/mol |

| IUPAC Name | 1-azido-2-methoxyethane |

| Exact Mass | 101.059 g/mol |

| Polar Surface Area | 58.98 Ų |

| LogP (Octanol-Water) | 0.40 |

The azide group's electron-withdrawing nature and the methoxy group's electron-donating effects create a polarized electronic environment, influencing reaction pathways in nucleophilic substitutions and cycloadditions.

Synthesis and Scalable Production

Industrial and laboratory syntheses of 1-azido-2-methoxyethane typically employ nucleophilic azide substitution on 2-methoxyethanol derivatives (Figure 1). A standard protocol involves:

-

Substrate Preparation: 2-Methoxyethanol (0.1 mol) is dissolved in anhydrous THF under nitrogen atmosphere.

-

Azidation: Sodium azide (0.12 mol) and catalytic tetrabutylammonium bromide are added, with stirring at 60°C for 12 hours.

-

Workup: The mixture is filtered, concentrated, and distilled under reduced pressure (bp ~85°C at 50 mmHg).

Table 2: Comparison of Synthesis Methods

| Parameter | Laboratory Scale | Industrial Production |

|---|---|---|

| Reaction Time | 12-24 hours | 4-6 hours (flow reactor) |

| Yield | 65-75% | 85-90% |

| Purity | ≥95% (GC) | ≥99% (distilled) |

| Key Optimization | Solvent selection | Continuous processing |

Industrial processes utilize continuous flow reactors to enhance safety and efficiency, particularly given the azide group's thermal sensitivity. Recent advances have explored enzymatic azidation using engineered cytochrome P450 enzymes, though this remains experimental.

Reaction Mechanisms and Transformations

The compound's reactivity centers on the azide group, which participates in three primary reaction types:

Staudinger Reaction

Phosphine reagents (e.g., triphenylphosphine) convert the azide to iminophosphorane intermediates, enabling subsequent hydrolysis to amines. This pathway provides access to 2-methoxyethylamine derivatives used in pharmaceutical syntheses.

Huisgen Cycloaddition

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,4-disubstituted triazoles with exceptional regioselectivity (Table 3). A representative procedure involves:

-

1-Azido-2-methoxyethane (1 equiv)

-

Terminal alkyne (1.2 equiv)

-

CuI (5 mol%) in THF/H₂O (4:1)

-

12-hour reaction at 25°C

Table 3: Triazole Formation Efficiency

| Alkyne Substrate | Yield (%) | Reaction Time (h) |

|---|---|---|

| Phenylacetylene | 92 | 8 |

| Propargyl Alcohol | 88 | 10 |

| 1-Hexyne | 85 | 12 |

Reduction Pathways

Lithium aluminum hydride reduces the azide to 2-methoxyethylamine (NH₂CH₂CH₂OCH₃) with >90% conversion efficiency. This reaction proceeds via a two-electron mechanism, forming intermediate nitride species before protonation.

Applications in Multidisciplinary Contexts

Pharmaceutical Intermediate

The compound serves as a precursor to triazole-containing drug candidates. For example, coupling with acetylated glycosides yields glycosyl triazole analogs with demonstrated antiviral activity against influenza strains (IC₅₀ = 2.3 μM).

Polymer Crosslinking

Incorporation into polyethylene glycol (PEG) networks via CuAAC creates hydrogels with tunable mechanical properties (Storage modulus: 5-50 kPa). These materials find use in controlled drug delivery and tissue engineering scaffolds.

Biomolecular Labeling

Site-specific protein modification employs 1-azido-2-methoxyethane through metabolic labeling strategies. In a 2024 study, azide-modified glycoproteins were conjugated with alkyne-fluorescein probes, achieving 93% labeling efficiency in live-cell imaging.

Industrial Utilization and Case Studies

Case Study 1: Specialty Adhesives

A 2023 patent (US20230183245A1) details using 1-azido-2-methoxyethane as a crosslinker in pressure-sensitive adhesives. Formulations showed 40% improved shear resistance compared to traditional epoxy systems.

Case Study 2: Battery Electrolytes

Research teams at MIT (2024) incorporated the compound into solid polymer electrolytes, achieving ionic conductivity of 1.2×10⁻³ S/cm at 60°C through triazole-mediated lithium ion hopping.

Comparative Analysis with Structural Analogs

Table 4: Azido-Ether Comparison

| Compound | Azide Position | Boiling Point (°C) | LogP |

|---|---|---|---|

| 1-Azido-2-methoxyethane | 1 | 85 (50 mmHg) | 0.40 |

| 1-Azido-3-methoxypropane | 1 | 92 (50 mmHg) | 0.62 |

| 2-Azido-1-methoxyethane | 2 | 78 (50 mmHg) | 0.35 |

The primary compound's balanced hydrophilicity (LogP 0.40) and compact structure make it preferable for aqueous-phase reactions compared to longer-chain analogs .

Future Research Directions

-

Photoclick Chemistry: Preliminary studies indicate potential for metal-free [2+2] cycloadditions under UV irradiation (λ = 365 nm).

-

Biodegradable Polymers: Incorporating azide moieties into polylactide chains could enable enzymatic degradation via triazole cleavage.

-

Therapeutic Conjugates: Antibody-drug conjugates using site-specific azide-alkyne coupling may improve cancer treatment specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume